Superior Stability Under DDQ Oxidative Conditions vs. 1,3-Dithiolanes from Aromatic Aldehydes
In a direct head-to-head comparison under identical DDQ oxidative conditions (MeCN–H₂O 9:1, 1.5 equiv. DDQ), 1,3-dithiolanes derived from aromatic ketones (like 2,2-diphenyl-1,3-dithiolane) were stable, while 1,3-dithiolanes derived from aromatic aldehydes (e.g., 2-phenyl-1,3-dithiolane) were transformed to thioesters. [1]
| Evidence Dimension | Oxidative stability (DDQ, MeCN–H₂O, 9:1) |
|---|---|
| Target Compound Data | Stable (no reaction to carbonyl or thioester) |
| Comparator Or Baseline | 1,3-Dithiolanes from aromatic aldehydes |
| Quantified Difference | 100% conversion for aldehyde-derived dithiolanes to thioesters; 0% conversion for ketone-derived dithiolanes. |
| Conditions | 1.5 equiv. DDQ, MeCN–H₂O (9:1) |
Why This Matters
This stability enables chemoselective deprotection strategies where ketone-derived dithiolanes can be retained while other thioacetals are removed.
- [1] Tanemura, K., Dohya, H., Imamura, M., Suzuki, T., & Horaguchi, T. (1996). Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). J. Chem. Soc., Perkin Trans. 1, (4), 453-457. View Source
